2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide
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Overview
Description
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a hydrazine derivative with a suitable nitrile under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the Fluoro-Methylphenyl Group: The final step involves the acylation of the triazole derivative with a fluoro-methylphenyl acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The chlorophenyl and fluoro-methylphenyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Shares the chlorophenyl group and has similar biological activities.
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Contains a similar aromatic structure and is used in similar applications.
2-(4-Chlorophenyl)ethylamine: Another compound with a chlorophenyl group, used in different chemical reactions and applications.
Uniqueness
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its combination of a triazole ring, chlorophenyl group, and fluoro-methylphenyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H15ClFN5OS |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
CULDUBLIYXSLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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